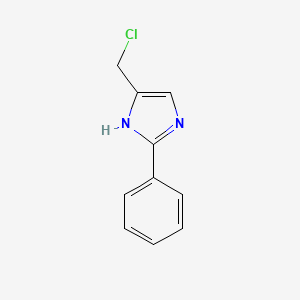

5-(Chloromethyl)-2-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQOQOKFYLZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434482 | |

| Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57118-89-5 | |

| Record name | 5-(CHLOROMETHYL)-2-PHENYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 2 Phenyl 1h Imidazole and Its Precursors

Strategies for the Construction of the 2-Phenyl-1H-imidazole Core

The formation of the 2-phenyl-1H-imidazole nucleus is the foundational step in the synthesis of the target compound. This can be achieved through various synthetic strategies, most notably through multi-component reactions or the cyclization of specifically designed precursors.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted imidazoles, in a single step from three or more starting materials. bohrium.com This approach is valued for its atom economy, reduced reaction times, and simplified purification processes. tandfonline.com The most common MCR for synthesizing 2,4,5-trisubstituted imidazoles, including the 2-phenyl variant, is the Radziszewski reaction and its modern modifications. These typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

A prevalent method involves the one-pot condensation of benzil (B1666583) (a 1,2-dicarbonyl), benzaldehyde (B42025) (the source of the 2-phenyl group), and ammonium (B1175870) acetate (B1210297) (the ammonia source). isca.me Various catalysts have been developed to improve the efficiency and yield of this transformation under milder conditions. For instance, p-toluenesulfonic acid (PTSA) has been shown to be an effective, non-toxic, and inexpensive catalyst for this reaction, providing good yields in ethanol (B145695). isca.me Other catalytic systems, such as fluoroboric acid on silica (B1680970) (HBF₄–SiO₂) and metal tetrafluoroborates like Zn(BF₄)₂, have also been successfully employed. rsc.org

A notable three-component, one-pot procedure utilizes the in-situ generation of an aldehyde from a 1,2-diol using lead tetraacetate. The newly formed aldehyde then reacts with benzil and ammonium acetate to yield the 2,4,5-triphenyl-1H-imidazole. core.ac.uk This demonstrates the versatility of MCRs in accommodating various starting materials.

Table 1: Examples of Multi-component Reactions for 2-Phenyl-1H-imidazole Analogs

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzil, Benzaldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ethanol | 2,4,5-Triphenyl-1H-imidazole | High | isca.me |

| Benzil, Aromatic Aldehyde, Aminoethylpiperazine, Ammonium Acetate | Sulphated Yttria (SO₄²⁻/Y₂O₃), Ethanol, 80°C | 1,2,4,5-Tetrasubstituted Imidazoles | High | tandfonline.com |

| 1,2-Diol, Benzil, Ammonium Acetate | Lead tetraacetate, Ethanol, 70°C | 2,4,5-Triphenyl-1H-imidazole | 96% | core.ac.uk |

| Benzil, Aldehyde, Ammonium Salts | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazoles | - | rsc.org |

Beyond MCRs, the 2-phenyl-1H-imidazole core can be constructed through the cyclization of linear precursors. The classical Debus synthesis, first reported in 1858, involves the reaction of glyoxal, ammonia, and benzaldehyde to form 2-phenyl-1H-imidazole. bohrium.comgoogle.com This method, while foundational, has been refined over the years to improve yields and reaction conditions. google.com

Another powerful approach is the [3+2] cycloaddition reaction. For example, vinyl azides can react with amidines in a catalyst-free thermal process to produce 2,4-disubstituted-1H-imidazoles. acs.org In this context, the reaction of a suitable vinyl azide (B81097) with benzamidine (B55565) would directly yield a 2-phenyl-1H-imidazole derivative. Similarly, a zinc chloride-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines provides a route to multisubstituted imidazoles under mild conditions. organic-chemistry.orgrsc.org

Furthermore, the condensation of o-phenylenediamine (B120857) with benzaldehyde in the presence of a suitable oxidant can lead to the formation of 2-phenyl-1H-benzimidazole, a related but structurally distinct core. researchgate.netrsc.org While not directly yielding the target imidazole (B134444), these methods highlight the breadth of cyclization strategies available for forming related heterocyclic systems.

Regioselective Introduction and Functionalization of the Chloromethyl Group at C5

Once the 2-phenyl-1H-imidazole core is synthesized, the next critical step is the introduction of the chloromethyl group at the C5 position. This can be accomplished either by direct chloromethylation of the imidazole ring or, more commonly, by the conversion of a pre-existing functional group.

Direct chloromethylation of a pre-formed 2-phenyl-1H-imidazole ring is a challenging transformation due to the potential for multiple reactive sites on the imidazole ring (N1, N3, C4, C5). Such reactions often suffer from a lack of regioselectivity and can lead to a mixture of products, including N-alkylation and substitution at different carbon positions. While direct C-H functionalization methods are advancing, specific protocols for the direct chloromethylation at C5 of 2-phenyl-1H-imidazole are not widely reported in standard literature, often necessitating a more controlled, stepwise approach.

A more reliable and regioselective method for introducing the C5-chloromethyl group involves a two-step sequence: introduction of a hydroxymethyl group (-CH₂OH) at the C5 position, followed by its conversion to the chloromethyl group (-CH₂Cl). The precursor, (2-phenyl-1H-imidazol-5-yl)methanol, can be synthesized through various means, often involving the reduction of a C5-ester or C5-carboxylic acid derivative of 2-phenyl-1H-imidazole.

The subsequent conversion of the hydroxymethyl group to the chloromethyl group is a standard organic transformation known as chlorodehydroxymethylation. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction of the corresponding alcohol with thionyl chloride in an appropriate solvent like dichloromethane (B109758) is a common and effective method. chemicalbook.comprepchem.com For instance, the synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride was achieved by treating the corresponding methanol (B129727) derivative with thionyl chloride in dichloromethane. chemicalbook.com A similar procedure is used for the synthesis of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole, where the starting alcohol is treated with thionyl chloride in dichloromethane at 0°C. prepchem.com

Table 2: Chlorodehydroxymethylation of Imidazole Methanols

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (1-methyl-1H-imidazol-5-yl)methanol | Thionyl chloride (SOCl₂) | Dichloromethane, 0°C to reflux | 5-(Chloromethyl)-1-methyl-1H-imidazole HCl | chemicalbook.com |

| 5-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol | Thionyl chloride (SOCl₂) | Dichloromethane, DMF, 0°C | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | prepchem.com |

Integration of the Phenyl Substituent: Aromatic Annulation and Cross-Coupling Strategies

The phenyl group at the C2 position is integral to the target molecule's identity. As discussed in Section 2.1, this substituent is most commonly incorporated from the outset using benzaldehyde or a benzaldehyde derivative as a key starting material in a multi-component reaction or cyclization. isca.megoogle.com

Alternatively, modern cross-coupling reactions offer a powerful strategy for introducing the phenyl group onto a pre-formed imidazole ring. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are widely used for forming carbon-carbon bonds between aromatic rings. youtube.com For instance, a 2-halo-imidazole (e.g., 2-bromo-1H-imidazole) could be coupled with phenylboronic acid (Suzuki coupling) or a phenyltin reagent (Stille coupling) to install the phenyl group at the C2 position.

Recent advancements have also enabled the direct C-H arylation of the imidazole core. nih.gov These methods bypass the need for a pre-halogenated imidazole, offering a more atom-economical route. For example, regioselective C2-arylation of N-protected imidazoles has been achieved using palladium catalysis with aryl bromides or chlorides as the coupling partners. nih.gov This strategy could be applied to a C5-functionalized imidazole to construct the 2-phenyl-1H-imidazole framework, which could then be elaborated to the final target molecule.

Optimization of Synthetic Pathways for 5-(Chloromethyl)-2-phenyl-1H-imidazole

Catalytic Systems and Promoters in Imidazole Synthesis

The synthesis of the imidazole ring is a cornerstone of many chemical preparations, and a variety of catalytic systems have been developed to improve this process. For the synthesis of 2,4,5-trisubstituted imidazoles, which shares a similar core structure, various catalysts have been shown to be effective.

Catalysts such as silica gel, HY zeolite, and various acidic catalysts have been employed in the four-component condensation reaction to produce imidazole derivatives. researchgate.net For instance, the synthesis of 2,4,5-triphenyl imidazole can be achieved with high yields using methane (B114726) sulphonic acid as a catalyst in a solvent-free environment. amazonaws.com This method offers advantages like cost-effectiveness, easy work-up, and short reaction times. amazonaws.com Another approach utilizes diethyl ammonium hydrogen phosphate (B84403) as a green and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, also under solvent-free conditions. sciepub.com

Inorganic catalysts have also demonstrated high efficacy. Nanocrystalline magnesium aluminate has been used as a catalyst in the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, resulting in high yields and short reaction times. researchgate.net Similarly, magnetic Fe3O4 nanoparticles have been proven to be a highly efficient catalyst for imidazole synthesis under ultrasound conditions. dntb.gov.ua Copper-based catalysts, such as copper iodide (CuI), have been used to synthesize 2,4,5-trisubstituted-imidazoles with excellent yields. rsc.org The reusability of some of these catalysts, such as Fe3O4@SiO2/BNC, has been demonstrated for up to five reaction cycles without significant loss of catalytic efficiency. mdpi.com

The following table summarizes various catalytic systems used in the synthesis of substituted imidazoles:

| Catalyst | Type of Imidazole | Key Advantages |

| Methane Sulphonic Acid | 2,4,5-Trisubstituted | Cost-effective, easy work-up, short reaction times amazonaws.com |

| Diethyl Ammonium Hydrogen Phosphate | 2,4,5-Trisubstituted | Green, reusable, solvent-free sciepub.com |

| Nanocrystalline Magnesium Aluminate | 1,2,4,5-Tetrasubstituted | High yields, short reaction times under ultrasound researchgate.net |

| Magnetic Fe3O4 Nanoparticles | Substituted Imidazoles | Highly efficient under ultrasound dntb.gov.ua |

| Copper Iodide (CuI) | 2,4,5-Trisubstituted | Excellent yields, short reaction times rsc.org |

| Fe3O4@SiO2/BNC | Tetrasubstituted | Reusable without significant loss of efficiency mdpi.com |

| Trichloromelamine | 2,4,5-Trisubstituted | High yields, short reaction times researchgate.net |

| ZnO Nanoparticles | 2-Substituted Benzimidazoles | High yields, environmentally benign nih.gov |

Solvent Selection and Reaction Media Effects

The choice of solvent can significantly impact the yield and reaction rate of imidazole synthesis. Both conventional and green solvents have been explored to optimize these reactions.

In the synthesis of 2,4,5-trisubstituted imidazoles using a CuI catalyst, a variety of solvents were tested. rsc.org Butanol at reflux temperature provided the highest yield (85%) in a short reaction time (20 minutes). rsc.org Other solvents like ethanol and methanol also gave good yields, though with longer reaction times. rsc.org Nonpolar solvents such as toluene (B28343) and chlorobenzene (B131634) resulted in lower yields. rsc.org Interestingly, using water as a solvent under reflux conditions yielded only a small amount of the product. rsc.org

Solvent-free conditions have also proven to be highly effective, particularly in conjunction with grinding techniques or microwave irradiation. phytojournal.comniscpr.res.in These methods are environmentally benign and often lead to good yields and easy work-up procedures. phytojournal.com For instance, the synthesis of substituted imidazoles by grinding benzaldehyde, benzil, ammonium acetate, and potassium dihydrogen phosphate is performed without any solvent. phytojournal.com

The table below outlines the effect of different solvents on the yield of a CuI-catalyzed synthesis of a 2,4,5-trisubstituted imidazole. rsc.org

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

| DMSO | 140 | 90 | 75 |

| DMF | 140 | 90 | 65 |

| Butanol | Reflux | 20 | 85 |

| Ethanol | Reflux | 70 | 76 |

| Methanol | 65 | 90 | 74 |

| Water | Reflux | 90 | 10 |

| Toluene | 110 | 90 | 67 |

| Chlorobenzene | 120 | 90 | 56 |

| CH3CN | Reflux | 90 | 68 |

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis, Sonochemistry, Grinding Techniques)

Process intensification techniques offer significant advantages over conventional synthetic methods, including reduced reaction times, increased yields, and often milder reaction conditions.

Sonochemistry: Ultrasound-assisted synthesis, or sonochemistry, is another green technique that can enhance reaction rates and yields. mdpi.comresearchgate.net The application of ultrasound in the synthesis of imidazole-based molecules has been shown to lead to higher yields and shorter reaction times compared to conventional methods. mdpi.com For example, ultrasound-assisted reactions for the synthesis of 2,4,5-trisubstituted imidazoles have achieved yields of 72-95% in just 4 minutes, compared to 55-86% after 45 minutes without ultrasound. mdpi.com The mechanism behind this enhancement involves acoustic cavitation, which creates localized high temperatures and pressures, facilitating the reaction. mdpi.comnih.gov

Grinding Techniques: Mechanochemical methods, such as grinding, offer a solvent-free and environmentally friendly approach to synthesis. phytojournal.com The simple grinding of reactants in a mortar and pestle can lead to the formation of substituted imidazoles in good yields. phytojournal.com This one-pot, three-component synthesis using potassium dihydrogen phosphate as a catalyst is noted for its easy work-up and short reaction time. phytojournal.com Ball-milling is another mechanochemical technique that has been used for the synthesis of imidazole derivatives, sometimes with a small amount of liquid to assist the grinding process. mdpi.com

The following table provides a comparison of these process intensification techniques for imidazole synthesis.

| Technique | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields acs.org | Synthesis of 2,4,5-trisubstituted imidazoles with 80-99% yield acs.org |

| Sonochemistry | Enhanced reaction rates, improved yields, green technique mdpi.comresearchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles with 72-95% yield in 4 minutes mdpi.com |

| Grinding Techniques | Solvent-free, environmentally benign, easy work-up phytojournal.com | One-pot synthesis of substituted imidazoles using potassium dihydrogen phosphate phytojournal.com |

Green Chemistry Principles Applied to the Synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be effectively applied to the synthesis of 5-(chloromethyl)-2-phenyl-1H-imidazole and its precursors.

A key principle of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination if possible. skpharmteco.comyoutube.com As demonstrated in the optimization of synthetic pathways, many modern methods for imidazole synthesis are moving towards solvent-free conditions, often employing techniques like grinding or microwave irradiation. phytojournal.comniscpr.res.in When solvents are necessary, the trend is to use greener alternatives. For instance, ethanol, a bio-based and less toxic solvent, has been successfully used in the synthesis of imidazole derivatives. nih.govnih.gov

The use of catalysts, particularly those that are reusable and non-toxic, is another cornerstone of green chemistry. The application of nanocatalysts like ZnO-NPs and magnetic nanoparticles (Fe3O4) aligns with this principle, as they are often highly efficient and can be recovered and reused, minimizing waste. dntb.gov.uanih.gov

Furthermore, the development of one-pot, multicomponent reactions for imidazole synthesis embodies the principle of atom economy, as it combines several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent and energy consumption. amazonaws.comresearchgate.net

Chemical Reactivity and Derivatization of 5 Chloromethyl 2 Phenyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group of 5-(Chloromethyl)-2-phenyl-1H-imidazole

The presence of the chlorine atom on the methyl group attached to the C5 position of the imidazole (B134444) ring makes this site an excellent electrophilic center for nucleophilic attack. This reactivity is the basis for the synthesis of a diverse range of derivatives.

Synthesis of Ethers and Thioethers

The chloromethyl group readily undergoes substitution by oxygen and sulfur nucleophiles to form the corresponding ethers and thioethers. While direct synthesis examples for 5-(chloromethyl)-2-phenyl-1H-imidazole are not extensively detailed in the provided search results, the reactivity of analogous compounds, such as 2-(chloromethyl)-1H-benzimidazole, provides a strong precedent for these transformations. For instance, reactions with various phenol derivatives lead to the formation of 2-phenoxymethyl-benzimidazoles. Similarly, the reaction with sulfur nucleophiles like dithiocarbamates and pyrimidine-2-thiones yields substituted 2-thiomethylbenzimidazoles.

The general reaction for the formation of thioethers from imidazole-2-thione derivatives involves S-alkylation with halo compounds, often in the presence of a base like triethylamine (TEA) in ethanol (B145695). A variety of diarylmethyl thioethers can also be synthesized through catalyzed reactions involving organosulfur reagents.

Table 1: Examples of Ether and Thioether Synthesis with Analogous Imidazole Compounds

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | Phenol derivatives | Ether | |

| 2-(Chloromethyl)-1H-benzimidazole | Dithiocarbamates | Thioether | |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulfate | Thioether |

Formation of Amine and Amide Derivatives

The reaction of 5-(chloromethyl)-2-phenyl-1H-imidazole with various primary and secondary amines is expected to yield the corresponding aminomethyl derivatives. Studies on the analogous 2-chloromethyl-1H-benzimidazole show that it reacts with arylamines in the presence of a base like triethylamine in DMF to produce 2-(arylamino)methyl-benzimidazoles in good yields. This indicates a similar reactivity for the target compound. The synthesis of 2-amino imidazole derivatives has been achieved through the reaction of α-chloroketones with guanidine derivatives.

Amide derivatives can also be synthesized. A general method for amide synthesis involves the reaction of a carboxylic acid with an amine, which can be facilitated by activating agents that form intermediates like chloro- and imido-phosphonium salts. While not a direct reaction of the chloromethyl group, this highlights a common method for creating amide functionalities within imidazole-containing molecules.

Preparation of Quaternary Ammonium (B1175870) Salts and Imidazolium (B1220033) Salts

The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium salts. This is a well-established reaction, and several series of quaternary ammonium salts have been synthesized and studied for their biological activities. The synthesis typically involves reacting the chloromethyl compound with a tertiary amine, often in a solvent like acetonitrile (B52724).

Furthermore, the nitrogen atoms of the imidazole ring itself can be alkylated to form imidazolium salts. This can occur via reaction with alkyl halides. A versatile one-pot method for preparing a variety of substituted imidazolium salts involves the coupling of formamidines with α-halo ketones. The synthesis of imidazolium salts from N-substituted imidazoles and alkyl halides (like bromopropyl derivatives) in acetonitrile at elevated temperatures has also been reported. Mechanochemical methods have also been employed for the synthesis of imidazolium salts from substituted imidazoles and benzyl (B1604629) chloride.

Table 2: Synthesis of Quaternary Ammonium and Imidazolium Salts

| Starting Moiety | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Chloromethyl | Tertiary Amine | Quaternary Ammonium Salt | Acetonitrile | |

| Imidazole | Alkyl Halide | Imidazolium Salt | Acetonitrile, 80°C | |

| N-substituted imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Imidazolium Salt | CH3CN, 100°C |

Introduction of Carbonyl and Carboxylic Acid Functionalities

The chloromethyl group can serve as a precursor for carbonyl and carboxylic acid functionalities. For instance, N-alkylation of a substituted imidazole with ethyl chloroacetate in dry acetone can introduce an ester group, which is a type of carbonyl functionality. This ester can subsequently be hydrolyzed to the corresponding carboxylic acid. This two-step sequence provides a reliable method for converting the chloromethyl group into a carboxylic acid group.

Reactions Involving the Imidazole Nitrogen Atoms (N1 and N3)

The two nitrogen atoms in the imidazole ring are nucleophilic and can participate in various reactions, most notably alkylation and acylation. In an unsubstituted imidazole, a tautomeric equilibrium exists, making the N1 and N3 positions equivalent. However, once a substituent is present at another position on the ring, the two nitrogens may exhibit different reactivities.

N-Alkylation and N-Acylation Reactions

N-alkylation of the imidazole ring is a common reaction to produce N-substituted imidazole derivatives. The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. For instance, N-alkylation can be carried out using alkyl halides. A catalyst-free N-alkylation of imidazole with certain alcohols and acetates has also been reported.

N-acylation of imidazoles is another important transformation, leading to the formation of N-acylimidazoles. These compounds are useful as acylating agents themselves due to the reactive nature of the acyl-imidazole bond. The reaction typically involves treating the imidazole with an acyl chloride or an acid anhydride. While specific examples for 5-(chloromethyl)-2-phenyl-1H-imidazole are not provided in the search results, this is a general and expected reaction for the imidazole ring system.

Formation of N-Substituted Imidazole Derivatives

The imidazole ring of 5-(Chloromethyl)-2-phenyl-1H-imidazole contains an acidic proton at the N1 position, which can be readily removed by a base to form an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles to yield N-substituted derivatives. This process, known as N-alkylation or N-acylation, is a fundamental strategy for modifying the compound's properties.

The general procedure involves treating the parent imidazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The subsequent addition of an electrophilic reagent, such as an alkyl halide or acyl chloride, leads to the formation of the corresponding N-substituted product. nih.gov The choice of base and reaction conditions can be tailored to the specific electrophile used. A series of N-substituted imidazole derivatives can be synthesized by reacting the imidazole ester with different amines. nih.gov

Table 1: Examples of Reagents for N-Substitution of 5-(Chloromethyl)-2-phenyl-1H-imidazole

| Reagent Class | Specific Example | Resulting N-Substituent |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ (Methyl) |

| Benzyl Bromide (BnBr) | -CH₂Ph (Benzyl) | |

| Ethyl Bromoacetate | -CH₂COOEt (Ester) | |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | -C(O)CH₃ (Acetyl) |

| Benzoyl Chloride (PhCOCl) | -C(O)Ph (Benzoyl) | |

| Sulfonyl Halides | Tosyl Chloride (TsCl) | -SO₂C₆H₄CH₃ (Tosyl) |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring and Imidazole Nucleus

Electrophilic substitution reactions can be directed towards either the imidazole nucleus or the 2-phenyl ring, depending on the reaction conditions and the nature of the electrophile.

On the Imidazole Nucleus: The imidazole ring is generally considered electron-rich, but the presence of the deactivating phenyl group at C2 and the chloromethyl group at C5 makes electrophilic substitution challenging. The most likely position for substitution on the imidazole core is the C4 position.

Nitration: Nitration of 2-phenyl-imidazole has been shown to occur at the 4(5)-position using reagents like nitronium fluoborate (NO₂BF₄) in aprotic solvents. google.com For 5-(Chloromethyl)-2-phenyl-1H-imidazole, nitration would be expected to yield 5-(Chloromethyl)-4-nitro-2-phenyl-1H-imidazole. The use of harsh nitrating mixtures like fuming nitric acid and sulfuric acid can also be employed, though they risk oxidation of the imidazole ring. icm.edu.plgoogle.com

Halogenation: Direct halogenation of the imidazole ring at the C4 position can be achieved using various halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can be used to introduce chlorine, bromine, or iodine, respectively, onto the imidazole core, often after N-protection. up.ac.za

Sulfonation: Direct sulfonation of the imidazole ring is less common but can be achieved under specific conditions, potentially yielding 2-phenyl-5-(chloromethyl)-1H-imidazole-4-sulfonic acid. evitachem.com

On the Phenyl Ring: The 2-phenyl group can undergo classical electrophilic aromatic substitution. The imidazole moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-positions of the phenyl ring. Under strongly acidic conditions required for nitration or sulfonation, the imidazole ring becomes protonated, which further enhances its deactivating and meta-directing effect.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3'-position of the phenyl ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid (-SO₃H) group, also at the meta-position. cymitquimica.comias.ac.in

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org

Lithiation of the Imidazole Nucleus: The most acidic proton on an N-substituted imidazole ring is typically at the C2 position. up.ac.zaacs.org Since this position is occupied by a phenyl group in the target molecule, direct deprotonation would target the C4 proton. This reaction would require prior protection of the N1-H to prevent initial deprotonation at the nitrogen. After N-protection (e.g., with a trityl group), treatment with a strong base like n-butyllithium (n-BuLi) could potentially lead to the 4-lithio derivative, which can then be trapped with various electrophiles.

Directed Ortho-Metalation of the Phenyl Ring: The imidazole ring itself can serve as a directing group for the ortho-metalation of the C2-phenyl substituent. baranlab.org The reaction proceeds via initial deprotonation of the N1-H by an organolithium reagent (e.g., n-BuLi). The resulting N-lithio species then coordinates the lithium cation, directing a second deprotonation step to the proximate ortho-position (C2') of the phenyl ring. This generates a dilithiated intermediate that can react with a wide range of electrophiles to introduce functionality specifically at the ortho-position of the phenyl ring. wikipedia.org

Table 2: Electrophiles for Quenching ortho-Lithiated Intermediates

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ |

| Carbonyls | N,N-Dimethylformamide (DMF) | -CHO |

| Carbon Dioxide (CO₂) | -COOH | |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ |

| Boronic Esters | Isopropyl Pinacol Borate | -B(pin) |

| Halogen Sources | Iodine (I₂) | -I |

| Hexachloroethane (C₂Cl₆) | -Cl |

Transition Metal-Catalyzed Cross-Coupling Reactions of 5-(Chloromethyl)-2-phenyl-1H-imidazole Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. To utilize these methods, derivatives of 5-(Chloromethyl)-2-phenyl-1H-imidazole, typically bearing a halide or triflate group, are required as coupling partners. These precursors can be synthesized via the halogenation or ortho-metalation pathways described previously.

Once a halogenated derivative, such as 4-bromo-5-(chloromethyl)-2-phenyl-1H-imidazole or 2-(2'-bromophenyl)-5-(chloromethyl)-1H-imidazole, is prepared, it can serve as a substrate in various palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-imidazole derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.orgresearchgate.net It is a versatile method for forming new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. nih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of the halo-imidazole derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netlibretexts.org It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. nih.govwikipedia.org

Heck Coupling: The Heck reaction couples the halo-imidazole derivative with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netmdpi.com This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. acs.org

Table 3: Typical Conditions for Cross-Coupling Reactions of Halo-imidazole Derivatives

| Reaction | Catalyst/Precatalyst | Ligand (if any) | Base | Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene (B28343) | Arylboronic Acid |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |

| Heck | Pd(OAc)₂, Pd(dba)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |

Modern synthetic chemistry increasingly focuses on C-H activation as a more atom-economical and efficient method for functionalization, as it avoids the need for pre-functionalized substrates like organohalides.

For derivatives of 5-(Chloromethyl)-2-phenyl-1H-imidazole, C-H activation strategies could target several positions:

C4-H of the Imidazole Ring: Palladium-catalyzed C-H arylation at the C5 position of imidazoles (analogous to the C4 position in the present scaffold) has been reported. researchgate.net This approach would involve the direct coupling of the C4-H bond with an aryl halide, offering a direct route to 4-aryl derivatives.

ortho-C-H of the Phenyl Ring: The ortho C-H bonds of the 2-phenyl group are prime targets for directed C-H activation. The nitrogen atom of the imidazole ring can act as a directing group, coordinating to a transition metal catalyst (e.g., Pd, Rh, Ru) and facilitating the cleavage and subsequent functionalization of the ortho C-H bond. This allows for the introduction of a variety of functional groups without requiring prior lithiation.

Rearrangement Reactions and Pericyclic Transformations Involving the 5-(Chloromethyl)-2-phenyl-1H-imidazole Scaffold

While the scientific literature does not extensively detail rearrangement and pericyclic reactions specifically for 5-(chloromethyl)-2-phenyl-1H-imidazole, the inherent chemical nature of the imidazole core suggests the potential for such transformations under appropriate conditions. The presence of the phenyl and chloromethyl substituents can be expected to influence the electronic and steric environment of the imidazole ring, thereby affecting the feasibility and outcome of these reactions.

One of the well-known rearrangements in imidazole chemistry is the Dimroth rearrangement , which typically involves the isomerization of N-substituted iminopyrimidines but can be conceptually extended to other heterocyclic systems involving ring-opening and recyclization. For a substituted imidazole like 5-(chloromethyl)-2-phenyl-1H-imidazole, a Dimroth-type rearrangement would be speculative and likely require significant activation, potentially involving quaternization of the imidazole nitrogen followed by treatment with a nucleophile.

Another relevant transformation, though more characteristic of oxazoles, is the Cornforth rearrangement . This thermally induced rearrangement of 4-acyloxazoles involves a pericyclic ring-opening to a nitrile ylide intermediate followed by cyclization. While not directly applicable, the concept of thermally or photochemically induced electrocyclic ring-opening to form reactive intermediates could potentially be explored for appropriately functionalized derivatives of 5-(chloromethyl)-2-phenyl-1H-imidazole. For instance, derivatization of the chloromethyl group into a more complex substituent could pave the way for novel pericyclic reactions.

The potential for such reactions is largely theoretical at this stage and would be a subject for future research. The table below outlines hypothetical parameters for investigating such transformations.

| Reaction Type | Potential Precursor Derivative | Proposed Conditions | Expected Outcome |

| Dimroth-type Rearrangement | N-Alkyl-5-(aminomethyl)-2-phenyl-1H-imidazolium salt | Basic or acidic catalysis, heat | Isomeric N-substituted aminomethylimidazole |

| Photoinduced [2+2] Cycloaddition | 5-(Vinyl)-2-phenyl-1H-imidazole (from the title compound) | UV irradiation in the presence of an alkene | Cyclobutane-fused imidazole derivative |

| Sigmatropic Rearrangement | 5-(Allyloxymethyl)-2-phenyl-1H-imidazole | Thermal activation | Rearranged allylic imidazole derivative |

This table presents hypothetical reaction pathways for investigatory purposes, as direct literature precedents for 5-(Chloromethyl)-2-phenyl-1H-imidazole are unavailable.

Stereoselective Transformations and Chiral Synthesis Applications Utilizing 5-(Chloromethyl)-2-phenyl-1H-imidazole

The chloromethyl group at the 5-position of 2-phenyl-1H-imidazole serves as a convenient handle for the introduction of chirality, positioning this compound as a potentially valuable building block in asymmetric synthesis. The development of stereoselective transformations is a cornerstone of modern medicinal chemistry, enabling the synthesis of enantiomerically pure compounds with specific biological activities.

A primary strategy for achieving stereoselectivity involves the nucleophilic substitution of the chloride with a chiral nucleophile or the use of a chiral catalyst in the substitution reaction with a prochiral nucleophile. This approach can lead to a wide array of chiral derivatives, including amino acids, alcohols, and ethers.

Asymmetric Alkylation and Amination:

The reaction of 5-(chloromethyl)-2-phenyl-1H-imidazole with prochiral enolates or their equivalents in the presence of a chiral phase-transfer catalyst could afford optically active products. Chiral phase-transfer catalysis is a powerful tool for establishing stereocenters under mild conditions. Similarly, asymmetric amination reactions using chiral amines or chiral catalysts can lead to the synthesis of valuable chiral β-amino acids containing the 2-phenylimidazole (B1217362) moiety.

The table below summarizes potential stereoselective transformations starting from 5-(chloromethyl)-2-phenyl-1H-imidazole, based on established asymmetric methodologies.

| Transformation | Reagents and Conditions | Chiral Source | Potential Product |

| Asymmetric Alkylation | Diethyl malonate, NaH, Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | Chiral Catalyst | (R/S)-2-(2-phenyl-1H-imidazol-5-ylmethyl)malonic acid diethyl ester |

| Nucleophilic Substitution with Chiral Auxiliaries | (R)- or (S)-Evans' oxazolidinone, NaH | Chiral Auxiliary | Diastereomeric N-acylated imidazole derivatives |

| Enantioselective Reduction of a Ketone Derivative | 2-phenyl-5-(propan-2-one)-1H-imidazole (prepared from the title compound) | Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) | (R)- or (S)-1-(2-phenyl-1H-imidazol-5-yl)propan-2-ol |

| Kinetic Resolution | Racemic 1-(2-phenyl-1H-imidazol-5-yl)ethanol | Chiral acylating agent and enzyme (e.g., Lipase) | Enantiomerically enriched alcohol and ester |

This table illustrates potential applications in chiral synthesis, highlighting the versatility of the title compound as a starting material. Specific experimental validation is required.

The synthesis of novel chiral ligands for asymmetric catalysis is another promising application. The imidazole nitrogen atoms can act as coordination sites for metal centers, and the introduction of a chiral substituent at the 5-position could lead to the development of new catalysts for a variety of asymmetric transformations.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 5 Chloromethyl 2 Phenyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-(Chloromethyl)-2-phenyl-1H-imidazole, providing detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR are fundamental in defining the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(Chloromethyl)-2-phenyl-1H-imidazole provides characteristic signals for the protons of the imidazole (B134444) ring, the phenyl group, and the chloromethyl substituent. The chemical shifts (δ) are influenced by the electronic effects of the surrounding atoms and functional groups. For instance, the protons on the phenyl ring typically appear as a multiplet in the aromatic region, while the chloromethyl protons exhibit a singlet at a lower field due to the electronegativity of the chlorine atom. The proton on the imidazole ring also presents a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum for 5-(Chloromethyl)-2-phenyl-1H-imidazole shows distinct resonances for each carbon atom. The chemical shifts of the imidazole and phenyl ring carbons are found in the aromatic region, while the chloromethyl carbon appears at a higher field. The fast tautomerization that can occur in some imidazole derivatives in solution can sometimes lead to poor resolution in ¹³C NMR spectra, making solid-state NMR a valuable alternative for unambiguous characterization. mdpi.com

A representative dataset for the ¹H and ¹³C NMR of 5-(Chloromethyl)-2-phenyl-1H-imidazole is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole-H | 7.15 (s, 1H) | 121.5 |

| Phenyl-H (ortho) | 7.85 (m, 2H) | 128.9 |

| Phenyl-H (meta) | 7.45 (m, 2H) | 128.8 |

| Phenyl-H (para) | 7.40 (m, 1H) | 126.5 |

| CH₂Cl | 4.65 (s, 2H) | 37.5 |

| Imidazole-C2 | 148.2 | |

| Imidazole-C4 | 128.4 | |

| Imidazole-C5 | 125.1 | |

| Phenyl-C (ipso) | 130.3 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity and spatial relationships between atoms, which is crucial for the complete structural assignment of complex molecules like 5-(Chloromethyl)-2-phenyl-1H-imidazole and its derivatives. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For 5-(Chloromethyl)-2-phenyl-1H-imidazole, COSY would show correlations between the coupled protons within the phenyl ring, helping to assign the ortho, meta, and para positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the known ¹H assignments. For example, the singlet of the chloromethyl protons would correlate with the signal of the chloromethyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (two to three bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, the chloromethyl protons would show a correlation to the C5 carbon of the imidazole ring, and the ortho protons of the phenyl ring would correlate with the C2 carbon of the imidazole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is valuable for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximity between the ortho protons of the phenyl ring and the imidazole ring protons.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of molecules in their solid form, especially when single crystals for X-ray diffraction are unavailable or when tautomerism in solution complicates analysis. aminer.orgacs.orgtandfonline.com For imidazole-based compounds, ssNMR can provide crucial information on intermolecular interactions, such as hydrogen bonding, and can help to identify the predominant tautomeric form in the solid state. mdpi.comacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of 5-(Chloromethyl)-2-phenyl-1H-imidazole and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For 5-(Chloromethyl)-2-phenyl-1H-imidazole (C₁₀H₉ClN₂), the expected exact mass can be calculated and compared to the experimental value to confirm its chemical formula with high confidence. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ (for C₁₀H₁₀ClN₂⁺) | 193.0527 | 193.0529 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (for example, the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule.

For 5-(Chloromethyl)-2-phenyl-1H-imidazole, the fragmentation pathways can be predicted based on its structure. Common fragmentation events would include:

Loss of a chlorine radical (Cl•): This would lead to the formation of a stable cation.

Loss of HCl: A common fragmentation for chlorinated compounds.

Cleavage of the chloromethyl group: This would result in the formation of a 2-phenyl-1H-imidazolyl cation.

Fragmentation of the imidazole or phenyl rings: This would occur at higher collision energies.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopynih.govnih.govnih.govresearchgate.netmdpi.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of a compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Characteristic Absorption Band Analysis and Functional Group Identification

The IR and Raman spectra of 5-(Chloromethyl)-2-phenyl-1H-imidazole are expected to exhibit characteristic absorption bands that correspond to its specific functional groups. Analysis of these bands allows for the confirmation of the compound's synthesis and structural integrity.

Key functional groups and their expected vibrational frequencies include:

N-H Stretch: The imidazole ring contains an N-H bond, which typically shows a stretching vibration in the region of 3100-3500 cm⁻¹.

Aromatic C-H Stretch: The phenyl group will display C-H stretching vibrations above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic phenyl and imidazole rings contain C=C and C=N bonds, which give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl Stretch: The chloromethyl group is a key feature, and its C-Cl stretching vibration is expected in the fingerprint region, typically around 600–800 cm⁻¹.

Phenyl Ring Bending: Out-of-plane bending vibrations for the substituted phenyl ring provide information about the substitution pattern and appear at lower frequencies.

Theoretical calculations, often performed alongside experimental measurements, can help assign these vibrational modes with greater accuracy. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for 5-(Chloromethyl)-2-phenyl-1H-imidazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretching | 3100 - 3500 |

| Phenyl C-H | Stretching | 3000 - 3100 |

| Imidazole/Phenyl Rings | C=C, C=N Stretching | 1400 - 1650 |

| C-H | Bending | 1350 - 1480 |

| Chloromethyl C-Cl | Stretching | 600 - 800 |

This table is based on established frequency ranges for the indicated functional groups and data from analogous compounds. researchgate.net

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can also be employed to study the conformational isomers (conformers) of a molecule. For 5-(Chloromethyl)-2-phenyl-1H-imidazole, a key conformational variable is the torsion angle between the phenyl ring and the imidazole ring. Different spatial orientations can lead to subtle shifts in vibrational frequencies.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determinationresearchgate.netsigmaaldrich.comnist.gov

Elucidation of Molecular Geometry and Crystal Packingsigmaaldrich.com

Once a single crystal is obtained and diffracted, the resulting data allows for the complete elucidation of the molecular structure. In analogous structures, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the imidazole and phenyl rings are typically found to be planar, though they are often twisted relative to one another. researchgate.net The analysis would provide precise measurements for all bond lengths and angles within the 5-(Chloromethyl)-2-phenyl-1H-imidazole molecule.

Table 3: Representative Crystallographic Data for a Substituted Phenyl-Imidazole Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| Space Group | P-1 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| a (Å) | 10.2102 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| b (Å) | 10.3193 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| c (Å) | 11.2040 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| α (°) | 83.116 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| β (°) | 86.022 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

| γ (°) | 66.348 | 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole researchgate.net |

This table presents data for an analogous compound to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)sigmaaldrich.com

The arrangement of molecules in a crystal is stabilized by a network of non-covalent intermolecular interactions. X-ray crystallography is uniquely capable of identifying and quantifying these interactions. For 5-(Chloromethyl)-2-phenyl-1H-imidazole, several types of interactions are expected:

Hydrogen Bonding: The most significant interaction is likely to be hydrogen bonding between the N-H group of the imidazole ring of one molecule and a nitrogen atom of an adjacent molecule. This N-H···N interaction is a common and strong directional force in the crystal structures of imidazoles. nih.gov

π-π Stacking: The presence of two aromatic systems (the phenyl and imidazole rings) allows for π-π stacking interactions. These occur when the rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal lattice.

C-H···π Interactions: In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule. Such interactions have been observed in the crystal structures of related phenyl-imidazole compounds. researchgate.net

Halogen Bonding: The chlorine atom in the chloromethyl group could potentially participate in halogen bonding or other dipole-dipole interactions, further influencing the crystal packing.

The comprehensive study of these interactions is crucial for understanding the solid-state properties of the material and can inform disciplines like crystal engineering and materials science. mdpi.com

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of 5-(Chloromethyl)-2-phenyl-1H-imidazole and its derivatives. The versatility of HPLC allows for the development of robust methods to resolve the primary compound from starting materials, intermediates, by-products, and degradation products, ensuring the quality and integrity of the final compound.

The most common mode of HPLC employed for the analysis of imidazole-containing compounds is reverse-phase (RP-HPLC). In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. For 5-(Chloromethyl)-2-phenyl-1H-imidazole, which possesses both non-polar (phenyl group) and polar (imidazole ring, chloromethyl group) characteristics, RP-HPLC offers an effective means of separation.

Detailed research findings on analogous compounds provide a framework for establishing a suitable HPLC method. For instance, the separation of various imidazole and benzimidazole (B57391) derivatives has been successfully achieved using C8 and C18 columns. nih.govresearchgate.netresearchgate.net These columns, packed with silica (B1680970) particles functionalized with octyl (C8) or octadecyl (C18) silanes, provide a hydrophobic surface for the differential retention of analytes.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of imidazole derivatives consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.netsielc.com The organic modifier is varied to control the elution strength, while the buffer, often containing phosphate (B84403) or formic acid, is used to control the pH and improve peak shape, especially for ionizable compounds like imidazoles. nih.govresearchgate.netsielc.com For example, a method for separating four imidazole anti-infective drugs utilized a mobile phase of methanol and 0.025 M potassium dihydrogen phosphate (KH2PO4) (70:30, v/v) adjusted to pH 3.2. researchgate.net

Detection is commonly performed using a UV detector, as the phenyl-imidazole moiety exhibits strong chromophoric properties. The selection of an appropriate wavelength, typically near the absorption maximum of the analyte, is crucial for achieving high sensitivity. Wavelengths in the range of 250 nm to 310 nm have been effectively used for related structures. researchgate.netnih.gov

For more complex separations, such as resolving chiral derivatives, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, for instance, have been used for the chiral separation of various imidazole derivatives. nih.gov This highlights the capability of HPLC to address the stereochemical purity of synthesized compounds.

The following data tables outline typical starting conditions for the development of an HPLC method for the purity assessment of 5-(Chloromethyl)-2-phenyl-1H-imidazole, based on methods developed for structurally related compounds.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale/Reference |

| Column | C18 or C8, 4.6 mm x 150 mm, 5 µm | Commonly used for imidazole derivatives, providing good resolution. nih.govresearchgate.netresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid helps in protonating the imidazole ring for better peak shape. sielc.com |

| Gradient | 5% to 95% Acetonitrile over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.netnih.gov |

| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity. nih.gov |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic system of the compound is expected to have strong absorbance in this region. nih.gov |

| Injection Vol. | 10 µL | A typical volume for analytical injections. nih.gov |

Table 2: Representative Data for a Hypothetical Separation

This table illustrates the kind of data that would be generated during the purity analysis of a synthesized batch of 5-(Chloromethyl)-2-phenyl-1H-imidazole.

| Peak No. | Retention Time (min) | Compound Identity | Area % |

| 1 | 3.2 | Starting Material (e.g., Benzaldehyde) | 0.8 |

| 2 | 5.8 | Unidentified Impurity | 0.2 |

| 3 | 12.5 | 5-(Chloromethyl)-2-phenyl-1H-imidazole | 98.5 |

| 4 | 14.1 | Dimerization By-product | 0.5 |

The data in Table 2 would indicate a purity of 98.5% for the main compound, with minor impurities being successfully resolved. The retention times and peak areas are used to identify and quantify the main component and any impurities present. Method validation according to regulatory guidelines would be necessary to ensure the accuracy, precision, and robustness of the analytical procedure. researchgate.net

Advanced Research Applications and Potential of 5 Chloromethyl 2 Phenyl 1h Imidazole As a Synthon

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the chloromethyl group makes 5-(Chloromethyl)-2-phenyl-1H-imidazole an ideal starting material for synthesizing elaborate heterocyclic structures. Its ability to act as an electrophile in reactions with various nucleophiles is the key to its utility in constructing fused ring systems and large macrocyclic compounds.

Precursor for Fused Imidazole (B134444) Derivatives (e.g., Benzimidazoles, Imidazo[4,5-b]pyridines)

The imidazole ring is a core component of many biologically active fused heterocyclic systems. The synthesis of derivatives of imidazo[4,5-b]pyridines, also known as 1-deazapurines, and benzimidazoles often involves the cyclization of appropriately substituted diamines with a one-carbon unit. uctm.edumdpi.com While classical methods use aldehydes or orthoesters for this cyclization, the chloromethyl group on a synthon like 5-(Chloromethyl)-2-phenyl-1H-imidazole offers an alternative and powerful route for building such fused systems. nih.govorganic-chemistry.org

For instance, the synthesis of substituted benzimidazoles can be achieved through the reaction of 2-(chloromethyl)-1H-benzimidazole, a related compound, with various nucleophiles like amines, thiols, and phenols. researchgate.net This highlights the reactivity of the chloromethyl group. By analogy, 5-(Chloromethyl)-2-phenyl-1H-imidazole can be envisioned as a precursor for more complex, multi-annulated heterocyclic systems. It can react with substituted ortho-phenylenediamines or diaminopyridines, where an initial N-alkylation via the chloromethyl group is followed by an intramolecular cyclization and aromatization sequence to yield fused imidazole derivatives. This approach allows for the construction of novel, substituted benzimidazoles and imidazo[4,5-b]pyridines where the 2-phenylimidazole (B1217362) unit is appended to the newly formed ring system. Oxidative cyclization of diaminopyridines with aldehydes is a known method for producing imidazopyridine ring systems. nih.gov

| Fused System | General Synthetic Strategy | Precursor Example | Potential Product Class |

| Benzimidazoles | Reaction with o-phenylenediamines | 2-(Chloromethyl)-1H-benzimidazole researchgate.net | Substituted Benzimidazoles |

| Imidazo[4,5-b]pyridines | Reaction with 2,3-diaminopyridine | Aryl Aldehydes mdpi.com | 2-Aryl-1H-imidazo[4,5-b]pyridines |

| Imidazo[4,5-c]pyridines | Reaction with 3,4-diaminopyridine | Aryl Aldehydes nih.gov | 2-Aryl-3H-imidazo[4,5-c]pyridines |

Building Block for Macrocycles and Cages Containing Imidazole Moieties

Macrocycles and molecular cages are of significant interest for their applications in host-guest chemistry, catalysis, and drug delivery. The imidazole moiety is a valuable component in these structures due to its rigid geometry and its ability to participate in hydrogen bonding and metal coordination. mdpi.comrsc.org The synthesis of such large, cyclic structures often relies on the stepwise or one-pot connection of smaller building blocks. nih.gov

5-(Chloromethyl)-2-phenyl-1H-imidazole is an excellent candidate for such constructions. The chloromethyl group serves as a key electrophilic site for covalent bond formation. It can readily react with difunctional or polyfunctional nucleophiles (e.g., diamines, diols, dithiols) in a controlled manner. For example, reaction with a long-chain diamine could form a bis-imidazole species, which could then be cyclized with another linker to form a macrocycle. This approach has been used to create various peptide-like macrocycles and chromogenic azomacrocycles containing imidazole units. mdpi.commostwiedzy.pl Furthermore, imidazole-functionalized cage complexes have been synthesized that can coordinate to metal ions like copper, mimicking the active sites of enzymes. rsc.org The defined geometry of the 2-phenyl-1H-imidazole core, combined with the reactive potential of the chloromethyl group, allows for the rational design of complex, three-dimensional macrocyclic and caged structures.

Utilization in Materials Science and Functional Polymers

The unique electronic and structural properties of the 2-phenyl-1H-imidazole scaffold make it an attractive component for advanced materials. The ability to incorporate this unit into larger systems via the chloromethyl handle has opened avenues in polymer chemistry and organic electronics.

Monomer for Polymerization and Cross-linking Reactions

The reactive nature of the chloromethyl group allows 5-(Chloromethyl)-2-phenyl-1H-imidazole to be used as a monomer in polymerization reactions. It can undergo condensation polymerization with suitable difunctional nucleophilic comonomers. Alternatively, it can be grafted onto existing polymer backbones to introduce the functional phenyl-imidazole moiety.

A notable application of related structures is the use of a copolymer of (chloromethyl)oxirane and 1H-imidazole to modify cellulose, introducing cationic groups that change the surface properties of the material. mdpi.com This demonstrates the principle of incorporating imidazole rings into a polymer structure to impart specific functions. Moreover, imidazole derivatives have been employed as reactive components in the cross-linking of polymers like polypropylene. researchgate.netnih.gov In these systems, an imidazole-containing molecule is first grafted onto the polymer chain and then reacts with a bismaleimide (B1667444) cross-linker. nih.gov The chloromethyl group of 5-(Chloromethyl)-2-phenyl-1H-imidazole is well-suited for such grafting reactions, suggesting its potential as a cross-linking agent to enhance the thermal and mechanical properties of various polymers.

| Application | Reaction Type | Role of Imidazole Synthon | Resulting Material | Reference |

| Polymer Modification | Grafting/Copolymerization | Functional Monomer | Cationised Cellulose | mdpi.com |

| Polymer Cross-linking | Grafting and Cross-linking | Reactive Grafting Agent | Cross-linked Polypropylene | researchgate.netnih.gov |

Precursor for Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), rely on organic semiconductor materials with specific photophysical and electronic properties. researchgate.net The 2-phenyl-1H-imidazole core is a known fluorophore and a building block for materials used in these applications. For example, phenanthroimidazole derivatives, which contain a similar structural motif, have been successfully used as non-doped emitters in OLEDs, demonstrating good thermal stability and high fluorescent quantum yields. researchgate.net

The key role of 5-(Chloromethyl)-2-phenyl-1H-imidazole in this context is to serve as a synthon for building larger, more complex conjugated molecules. The chloromethyl group provides a convenient attachment point for coupling the phenyl-imidazole fluorophore to other aromatic or heterocyclic units, extending the π-conjugation of the system. This is crucial for tuning the material's absorption and emission wavelengths, as well as its charge transport properties. Imidazole-based dipolar organic compounds have also been developed as dyes for dye-sensitized solar cells, highlighting the versatility of this heterocyclic core in various organic electronic applications. nih.gov The synthesis of benzothiadiazole-based macrocycles for use in OLEDs further underscores the strategy of linking luminophores into larger structures to enhance emission properties. nih.gov

Application in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The imidazole ring is an excellent motif for designing self-assembling systems due to its dual capacity as a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the sp2-hybridized nitrogen). peerj.com

The 2-phenyl-1H-imidazole structure contains all the necessary elements for directed self-assembly. The imidazole ring provides the hydrogen bonding sites, while the phenyl group can participate in stabilizing π-π stacking interactions. Research has shown that imidazole-containing macrocycles can form complexes with metal ions, and bio-inspired imidazole-functionalized cages can catalyze reactions. rsc.orgmostwiedzy.pl 5-(Chloromethyl)-2-phenyl-1H-imidazole acts as a programmable building block in this field. The chloromethyl group allows for the covalent attachment of other functional groups or recognition sites, creating more complex molecules (tectons) that are pre-programmed to self-assemble into well-defined, higher-order supramolecular architectures. This could include the formation of liquid crystals, gels, or discrete molecular assemblies with novel functions.

Applications in Catalysis and Ligand Design

The inherent structural features of 5-(Chloromethyl)-2-phenyl-1H-imidazole make it an excellent precursor for the synthesis of sophisticated ligands and catalysts.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in transition-metal catalysis and as powerful organocatalysts. beilstein-journals.org They are prized for forming strong metal-ligand bonds and for their tunable steric and electronic properties. The synthesis of NHCs typically proceeds through the deprotonation of a corresponding N,N'-disubstituted imidazolium (B1220033) salt.

The chloromethyl group in 5-(Chloromethyl)-2-phenyl-1H-imidazole provides a reactive site for N-alkylation or N-arylation, a critical step in forming the imidazolium salt precursor. By reacting the imidazole nitrogen with an appropriate agent and subsequently functionalizing the second nitrogen, one can generate asymmetric or symmetric imidazolium salts. These salts are stable, storable precursors that can be readily converted to the active NHC catalyst upon treatment with a base. beilstein-journals.orgnih.gov This synthetic accessibility makes the title compound a valuable building block in the vast field of NHC chemistry. google.com

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral product, heavily relies on the design of effective chiral ligands. nih.gov For decades, C2-symmetric ligands were prevalent, but more recently, non-symmetrical ligands, such as P,N-ligands, have proven highly effective in many metal-catalyzed reactions. nih.govresearchgate.net

5-(Chloromethyl)-2-phenyl-1H-imidazole is a versatile scaffold for creating such chiral ligands. The reactive chloromethyl group can be used to link the imidazole core to a known chiral auxiliary or another ligand fragment. This modular approach allows for the systematic variation of the ligand's structure to optimize stereoselectivity in a given catalytic reaction. For example, an imidazole-based biaryl P,N-ligand has been successfully designed and prepared, demonstrating the utility of the imidazole framework in constructing atropisomeric chiral ligands. nih.gov The resulting complex ligands can be coordinated to transition metals like palladium, iridium, or magnesium to catalyze a wide range of enantioselective transformations. researchgate.netrsc.org

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green and sustainable chemistry. ias.ac.in The imidazole ring itself, present in 5-(Chloromethyl)-2-phenyl-1H-imidazole, is a classic organocatalytic moiety. Its amphoteric nature, possessing both a basic (pyridine-like) nitrogen and an acidic (pyrrole-like) N-H group, allows it to act as a general base, general acid, or nucleophilic catalyst. ias.ac.in

Furthermore, the imidazole ring is the key functional group in the amino acid histidine, which plays a central role in the active sites of many enzymes. Consequently, imidazole derivatives are frequently used as mimics of histidine to stabilize biologically relevant species or to model enzymatic processes. nih.gov For instance, N-heterocyclic carbenes, derived from imidazolium salts, have been shown to be effective mimics of imidazole ligands in stabilizing dinitrosyl iron complexes, which are important in biological nitric oxide chemistry. nih.gov Similarly, enzymes themselves, such as lipases, have been used to catalyze reactions on benzimidazole (B57391) derivatives, bridging the gap between biocatalysis and the synthesis of functional heterocyclic compounds. mdpi.com

Development of Chemical Probes and Sensing Systems (Excluding therapeutic applications)

The 2-phenyl-1H-imidazole core is an attractive fluorophore due to its rigid, conjugated system. The ability to easily introduce functionality via the chloromethyl group makes 5-(Chloromethyl)-2-phenyl-1H-imidazole an ideal platform for building chemical sensors for ions and neutral molecules.

A chemical probe or sensor typically consists of a signaling unit (a fluorophore or chromophore) connected to a receptor unit that selectively binds to a target analyte. The binding event triggers a change in the optical properties (color or fluorescence) of the signaling unit.

The 2-phenyl-1H-imidazole framework serves as the signaling component. The chloromethyl group acts as a convenient handle to attach a receptor designed to bind a specific analyte. By reacting the chloromethyl group with different chelating agents, crown ethers, or other recognition motifs, a diverse library of sensors can be synthesized. nih.govrsc.org For example, imidazole-based probes have been developed for the highly sensitive and selective detection of various species. rsc.org Research has demonstrated that imidazole derivatives can be engineered to detect specific cations like Zn²⁺ or Cr³⁺, and anions such as F⁻ or CN⁻, through mechanisms like fluorescence enhancement ("turn-on"), quenching ("turn-off"), or ratiometric shifts. nih.govresearchgate.netnih.govelsevierpure.com These probes can induce a distinct color change visible to the naked eye (chromogenic) or a change in fluorescence intensity/wavelength (fluorogenic). rsc.orgresearchgate.net

Table 2: Examples of Imidazole-Based Chemical Sensors

| Sensor Type | Core Structure | Target Analyte | Sensing Mechanism |

|---|---|---|---|

| Chromogenic | Cycloruthenated 2-phenylimidazole | Nitrite (NO₂⁻), Fluoride (F⁻) | Color change from red to green (for F⁻) or fading to yellow (for NO₂⁻) |

| Fluorescent | Imidazole-Anthraquinone | Cyanide (CN⁻), Fluoride (F⁻), Acetate (B1210297) (AcO⁻) | Red fluorescence ("turn-on") |

| Fluorescent | Benzimidazole-Imine | Chromium (Cr³⁺) | Ratiometric fluorescence change |

| Chromogenic | Benzimidazole-Imine | Magnesium (Mg²⁺) | UV-vis absorption change |

This table showcases the versatility of the imidazole scaffold in creating diverse chemical sensors for various analytes.

Affinity Labeling Reagents for Molecular Recognition Studies

Affinity labeling is a powerful technique used to identify and map the binding sites of biomolecules, such as proteins and nucleic acids. The process involves an affinity label, a molecule that has two key features: a recognition element that allows it to bind non-covalently and specifically to the target site, and a reactive group that subsequently forms a stable, covalent bond with a nearby amino acid residue or nucleotide.

The compound 5-(Chloromethyl)-2-phenyl-1H-imidazole is an excellent candidate for designing affinity labeling reagents. The 2-phenyl-1H-imidazole portion of the molecule can act as the recognition element, targeting specific binding pockets through hydrophobic, pi-stacking, and hydrogen bonding interactions. The imidazole nucleus itself is structurally similar to the side chain of the amino acid histidine, which can facilitate binding to protein sites that naturally recognize this residue. unigoa.ac.in

The key to its function as a labeling agent is the highly reactive 5-(chloromethyl) group. This group is an electrophilic center, susceptible to nucleophilic attack from amino acid side chains found at the active or allosteric sites of proteins. The mechanism involves the chloromethyl group forming covalent bonds with nucleophilic sites on these proteins, leading to the inhibition or activation of specific pathways. For instance, it can react with the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine.

This covalent linkage permanently attaches the "label" to the target biomolecule. Researchers can then use various analytical techniques, such as mass spectrometry, to identify the exact location of the modification, thereby elucidating the structure of the binding site. While direct studies featuring 5-(Chloromethyl)-2-phenyl-1H-imidazole as an affinity label are not extensively documented in public literature, the principles of its reactivity are well-established with similar structures like chloromethyl-triazole-based probes, which have been successfully used to covalently label enzyme active sites. nih.gov

| Amino Acid Residue | Nucleophilic Group | Potential Interaction |

|---|---|---|

| Cysteine | Thiol (-SH) | Alkylation to form a thioether bond |

| Histidine | Imidazole Ring | Alkylation of a ring nitrogen |

| Lysine | Epsilon-amino (-NH₂) | Alkylation to form a secondary amine |

| Aspartate / Glutamate | Carboxylate (-COO⁻) | Esterification to form an ester bond |

Chemosensors for Metal Ions and Biomolecules

A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion or biomolecule) and produce a detectable signal, such as a change in color or fluorescence. nih.gov The imidazole scaffold is a popular component in the design of chemosensors due to the excellent coordination properties of its nitrogen atoms, which can act as ligands for a wide variety of metal ions. unigoa.ac.in

5-(Chloromethyl)-2-phenyl-1H-imidazole serves as an ideal starting material for creating sophisticated chemosensors. The reactive chloromethyl group allows for the straightforward attachment of signaling units, such as fluorophores or chromophores, through nucleophilic substitution reactions.

The general strategy for synthesis involves:

Synthesis of the Core : Starting with 5-(Chloromethyl)-2-phenyl-1H-imidazole.

Attachment of a Signaling Unit : A molecule with desirable photophysical properties (e.g., a naphthalene, anthracene, or coumarin (B35378) derivative) containing a nucleophilic group (like -OH, -NH₂, or -SH) is reacted with the chloromethyl imidazole. This reaction displaces the chloride ion and links the signaling unit to the imidazole core via a stable covalent bond.

Functionality : The resulting molecule can then act as a chemosensor. The imidazole and phenyl portions of the molecule provide a specific binding pocket for the target analyte. Upon binding, the electronic properties of the entire molecule are altered, leading to a measurable change in the absorption or emission spectrum of the attached signaling unit.